molecular formula C20H17N3O3 B15167940 5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one CAS No. 595564-72-0

5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one

Cat. No.: B15167940
CAS No.: 595564-72-0
M. Wt: 347.4 g/mol
InChI Key: LKQRTLRRXQYXJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-diphenylimidazolidine-2,4-dione: can be synthesized through the reaction of benzil with urea under acidic conditions . The reaction typically involves heating benzil and urea in the presence of a catalyst such as hydrochloric acid, leading to the formation of the imidazolidine ring.

1H-pyridin-4-one: can be synthesized through the oxidation of 4-pyridone using oxidizing agents like potassium permanganate or hydrogen peroxide . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective oxidation of the pyridine ring.

Industrial Production Methods

Industrial production of 5,5-diphenylimidazolidine-2,4-dione involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography .

For 1H-pyridin-4-one , industrial production often employs catalytic oxidation processes, where catalysts like platinum or palladium are used to enhance the efficiency of the oxidation reaction .

Chemical Reactions Analysis

Properties

CAS No.

595564-72-0

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one

InChI

InChI=1S/C15H12N2O2.C5H5NO/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;7-5-1-3-6-4-2-5/h1-10H,(H2,16,17,18,19);1-4H,(H,6,7)

InChI Key

LKQRTLRRXQYXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.C1=CNC=CC1=O

Origin of Product

United States

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